Fenamidone Fenamidone Fenamidone is an imidazolinone fungicide. It is effective in treating downy mildew (Plasmopara viticola) in grapevines.
Fenamidone is a member of the class of imidazolones that is 3,5-dihydroimidazol-4-one substituted at position 2 by a methylthiogroup, at position 3 by an anilino group and at position 5 by phenyl and methyl groups (the S-enantiomer). A fungicide effective against Oomycete diseases such as downy mildew and certain leaf spot diseases. It has a role as a mitochondrial cytochrome-bc1 complex inhibitor, an antifungal agrochemical and a quinone outside inhibitor. It is an imidazolone, a carbohydrazide, an organic sulfide and an imidazole fungicide.
Brand Name: Vulcanchem
CAS No.: 161326-34-7
VCID: VC21233726
InChI: InChI=1S/C17H17N3OS/c1-17(13-9-5-3-6-10-13)15(21)20(16(18-17)22-2)19-14-11-7-4-8-12-14/h3-12,19H,1-2H3/t17-/m0/s1
SMILES: CC1(C(=O)N(C(=N1)SC)NC2=CC=CC=C2)C3=CC=CC=C3
Molecular Formula: C17H17N3OS
Molecular Weight: 311.4 g/mol

Fenamidone

CAS No.: 161326-34-7

Cat. No.: VC21233726

Molecular Formula: C17H17N3OS

Molecular Weight: 311.4 g/mol

* For research use only. Not for human or veterinary use.

Fenamidone - 161326-34-7

Specification

Description Fenamidone is an imidazolinone fungicide. It is effective in treating downy mildew (Plasmopara viticola) in grapevines.
Fenamidone is a member of the class of imidazolones that is 3,5-dihydroimidazol-4-one substituted at position 2 by a methylthiogroup, at position 3 by an anilino group and at position 5 by phenyl and methyl groups (the S-enantiomer). A fungicide effective against Oomycete diseases such as downy mildew and certain leaf spot diseases. It has a role as a mitochondrial cytochrome-bc1 complex inhibitor, an antifungal agrochemical and a quinone outside inhibitor. It is an imidazolone, a carbohydrazide, an organic sulfide and an imidazole fungicide.
CAS No. 161326-34-7
Molecular Formula C17H17N3OS
Molecular Weight 311.4 g/mol
IUPAC Name (5S)-3-anilino-5-methyl-2-methylsulfanyl-5-phenylimidazol-4-one
Standard InChI InChI=1S/C17H17N3OS/c1-17(13-9-5-3-6-10-13)15(21)20(16(18-17)22-2)19-14-11-7-4-8-12-14/h3-12,19H,1-2H3/t17-/m0/s1
Standard InChI Key LMVPQMGRYSRMIW-KRWDZBQOSA-N
Isomeric SMILES C[C@@]1(C(=O)N(C(=N1)SC)NC2=CC=CC=C2)C3=CC=CC=C3
SMILES CC1(C(=O)N(C(=N1)SC)NC2=CC=CC=C2)C3=CC=CC=C3
Canonical SMILES CC1(C(=O)N(C(=N1)SC)NC2=CC=CC=C2)C3=CC=CC=C3

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